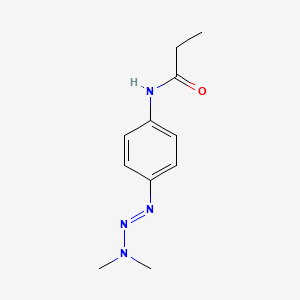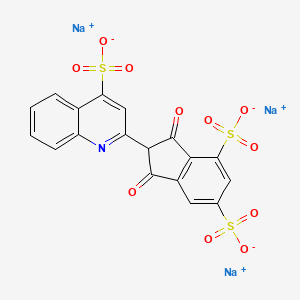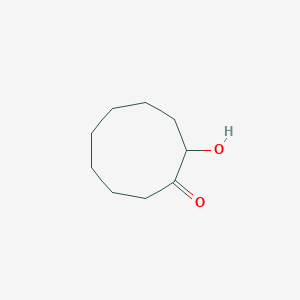
3,5-Dichloro-2-(2,4-dichlorophenoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-2-(2,4-dichlorophenoxy)phenol is a useful research compound. Its molecular formula is C12H6Cl4O2 and its molecular weight is 324.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(2,4-dichlorophenoxy)phenol typically involves the reaction of 2,4-dichlorophenol with 2,4,5-trichlorophenol in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of triclosan follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-2-(2,4-dichlorophenoxy)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert triclosan to less chlorinated phenols.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine and ozone, often under aqueous conditions.
Reduction: Catalytic hydrogenation using palladium catalysts is a typical method.
Substitution: Halogen exchange reactions can be facilitated by using halogenating agents like chlorine gas or bromine.
Major Products Formed
Oxidation: Chlorinated dioxins and dibenzofurans.
Reduction: Dichlorophenols and monochlorophenols.
Substitution: Various chlorinated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-2-(2,4-dichlorophenoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying halogenated phenols and their environmental impact.
Biology: Investigated for its antimicrobial properties and effects on microbial communities.
Medicine: Explored for its potential use in antimicrobial coatings for medical devices.
Industry: Utilized in the formulation of personal care products, disinfectants, and preservatives.
Wirkmechanismus
The antimicrobial action of 3,5-Dichloro-2-(2,4-dichlorophenoxy)phenol is primarily due to its ability to inhibit fatty acid synthesis in bacteria. It targets the enzyme enoyl-acyl carrier protein reductase (ENR), which is essential for the synthesis of fatty acids in bacterial cell membranes . By binding to ENR, triclosan disrupts the production of fatty acids, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenol: A precursor in the synthesis of triclosan, also used as an intermediate in the production of herbicides.
2,4,6-Trichlorophenol: Another chlorinated phenol with similar antimicrobial properties but higher toxicity.
Chlorhexidine: A broad-spectrum antimicrobial agent used in medical and dental applications.
Uniqueness
3,5-Dichloro-2-(2,4-dichlorophenoxy)phenol stands out due to its broad-spectrum antimicrobial activity and relatively low toxicity compared to other chlorinated phenols . Its widespread use in consumer products and its effectiveness at low concentrations make it a unique and valuable compound in various applications .
Eigenschaften
CAS-Nummer |
4656-56-8 |
|---|---|
Molekularformel |
C12H6Cl4O2 |
Molekulargewicht |
324.0 g/mol |
IUPAC-Name |
3,5-dichloro-2-(2,4-dichlorophenoxy)phenol |
InChI |
InChI=1S/C12H6Cl4O2/c13-6-1-2-11(8(15)3-6)18-12-9(16)4-7(14)5-10(12)17/h1-5,17H |
InChI-Schlüssel |
LAMUXBXOUHIFIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C=C2Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


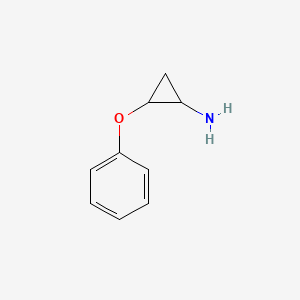
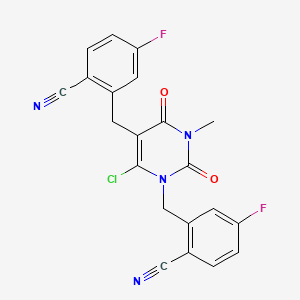
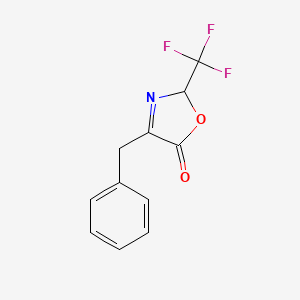
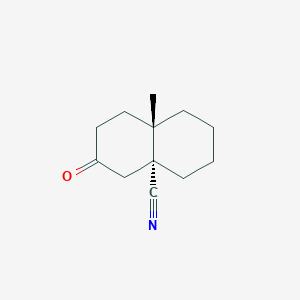
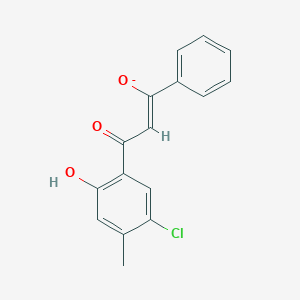
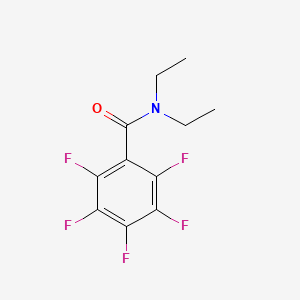
![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-19-methoxy-8-[(2R,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14752377.png)
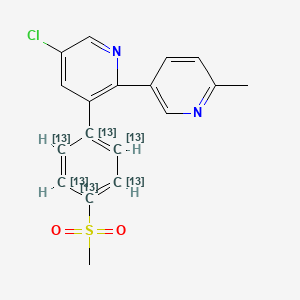
![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14752381.png)
![3-benzyl-5-methyl-2-[(4-phenylphenyl)methyl]spiro[8H-imidazo[2,1-b]purine-7,1'-cyclopentane]-4-one](/img/structure/B14752387.png)
![4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B14752393.png)
